Heptaldehyde-dnph

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

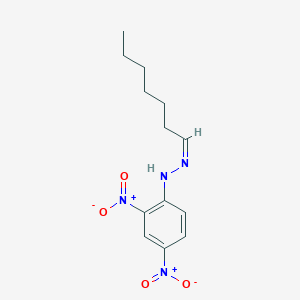

Structure

3D Structure

Properties

Molecular Formula |

C13H18N4O4 |

|---|---|

Molecular Weight |

294.31 g/mol |

IUPAC Name |

N-[(Z)-heptylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9- |

InChI Key |

HAPHKPXFYXPWDK-ZROIWOOFSA-N |

Isomeric SMILES |

CCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure & Analysis of Heptaldehyde 2,4-Dinitrophenylhydrazone

[1][2]

Part 1: Executive Summary

Heptaldehyde 2,4-dinitrophenylhydrazone (Heptanal-DNPH) is a crystalline derivative formed by the condensation of heptanal with 2,4-dinitrophenylhydrazine (2,4-DNPH).[1][2] It serves as a critical analytical standard in environmental monitoring and food safety for quantifying heptanal, a volatile biomarker of lipid oxidation and oxidative stress.[2]

| Property | Data |

| IUPAC Name | (E)-1-(2,4-dinitrophenyl)-2-heptylidenehydrazine |

| CAS Number | 2074-05-7 |

| Molecular Formula | C₁₃H₁₈N₄O₄ |

| Molecular Weight | 294.31 g/mol |

| Melting Point | 108 °C (High Purity) [1]; 99–102 °C (Commercial) [2] |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in acetonitrile, methanol, chloroform; Insoluble in water |

Part 2: Synthesis & Reaction Mechanism[1][2]

The Condensation Reaction

The formation of heptanal-DNPH is a classic nucleophilic addition-elimination reaction.[1][2] The hydrazine group of 2,4-DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal.[2] This process is acid-catalyzed, typically using sulfuric or phosphoric acid (Brady's Reagent).[1][2]

Key Mechanistic Steps:

-

Protonation: The carbonyl oxygen of heptanal is protonated, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack: The terminal nitrogen of 2,4-DNPH attacks the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).[2]

-

Dehydration: The intermediate undergoes acid-catalyzed dehydration (loss of water) to form the C=N double bond (hydrazone).[1][2]

Stereochemistry (E/Z Isomerism)

The C=N double bond introduces geometric isomerism.[2] The (E)-isomer is thermodynamically favored and predominates (>95%) in the crystalline state due to steric hindrance between the bulky 2,4-dinitrophenyl group and the heptyl chain in the (Z)-isomer.[1][2] However, in solution—particularly under UV light or in acidic conditions—photoisomerization can lead to an equilibrium mixture of E and Z isomers [3].[2]

Reaction Pathway Diagram[1][2]

Part 3: Structural Characterization[1]

Accurate identification relies on multi-modal spectroscopy.[1][2] The following data validates the structure of Heptanal-DNPH.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the downfield shift of the imine proton (N=CH) and the distinct pattern of the 2,4-dinitrophenyl aromatic ring protons.[2]

Table 1: ¹H NMR Assignments (CDCl₃, 300 MHz)

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| H-3 (Ar) | 9.12 | Doublet (d) | 1H | Deshielded by two ortho/para -NO₂ groups.[1][2] |

| H-5 (Ar) | 8.30 | Doublet of Doublets (dd) | 1H | Coupled to H-6 and H-3.[1][2] |

| H-6 (Ar) | 7.93 | Doublet (d) | 1H | Ortho to hydrazine linkage.[1][2] |

| N=CH (Imine) | 7.50 - 7.60 | Triplet (t) | 1H | Characteristic hydrazone proton; diagnostic for aldehyde derivation.[1][2] |

| N-H | 11.0 - 11.2 | Broad Singlet | 1H | Intramolecular H-bond to o-NO₂ group.[1][2] |

| α-CH₂ | 2.35 - 2.45 | Quartet/Multiplet | 2H | Methylene adjacent to the C=N system.[1][2] |

| Bulk CH₂ | 1.25 - 1.45 | Multiplet | 8H | Alkyl chain backbone.[1][2] |

| Terminal CH₃ | 0.88 - 0.90 | Triplet | 3H | Methyl terminus.[1][2] |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the hydrazone linkage and nitro groups while showing the absence of the original carbonyl C=O stretch (typically ~1725 cm⁻¹).[1][2]

-

N-H Stretch: 3280 – 3300 cm⁻¹ (Secondary amine, often sharp).[2]

-

NO₂ Stretch:

-

C-H Stretch: 2850 – 2960 cm⁻¹ (Aliphatic alkyl chain).[1][2]

Mass Spectrometry[1][2]

Part 4: Experimental Protocols

Synthesis Protocol (Standardized)

This protocol yields high-purity Heptanal-DNPH suitable for use as an analytical standard.[1][2]

-

Reagent Preparation: Dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol. Slowly add 4 mL of concentrated sulfuric acid (caution: exothermic).

-

Reaction: Add 1.0 mL of heptanal (heptaldehyde) dropwise to the stirring reagent solution.

-

Precipitation: A yellow-orange precipitate forms immediately.[1][2] Allow the mixture to stand for 15 minutes to ensure complete crystallization.

-

Filtration: Filter the solid using a Buchner funnel and wash with 20 mL of cold methanol to remove excess acid and unreacted hydrazine.

-

Purification: Recrystallize from hot ethanol.

-

Drying: Dry in a desiccator or vacuum oven at 40 °C for 2 hours.

-

Validation: Verify melting point (Target: 108 °C).

Analytical Workflow (HPLC-UV)

For the detection of heptanal in biological or environmental samples.[1][2]

Part 5: Applications & Biological Relevance[1][2][10]

Analytical Chemistry

Heptanal is a volatile aldehyde produced during the oxidation of linoleic acid.[2] Quantifying it as the DNPH derivative is the industry standard for:

-

Food Safety: Measuring rancidity in edible oils.

-

Environmental Science: Monitoring indoor air quality and vehicle emissions.[1][2]

-

Biomedical: Heptanal is a potential breath biomarker for lung cancer and oxidative stress.[1][2]

Drug Development Potential

While primarily an analytical tool, the hydrazone scaffold possesses intrinsic biological activity.[2]

-

Antimicrobial Activity: Hydrazones are often investigated for antifungal and antibacterial properties due to their ability to chelate transition metals and inhibit enzymatic pathways [4].[2]

-

Cytotoxicity: The dinitrophenyl moiety is electron-deficient, capable of interacting with cellular nucleophiles.[1][2] However, for drug development, the nitro groups are often replaced to modulate toxicity and solubility.[2]

References

-

NIST Chemistry WebBook. Heptanal, (2,4-dinitrophenyl)hydrazone. National Institute of Standards and Technology.[2][3] Link[1][2]

-

Sigma-Aldrich. Heptanal 2,4-dinitrophenylhydrazone Analytical Standard. Link[1][2]

-

Uchiyama, S., et al. (2003).[2] Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. Link

-

Popiołek, L. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link[1][2]

Technical Monograph: Heptaldehyde-2,4-Dinitrophenylhydrazone

CAS Number: 2074-05-7 Synonyms: Heptanal-DNPH; Heptaldehyde (2,4-dinitrophenyl)hydrazone[1][2][3][4][5]

Executive Summary

Heptaldehyde-2,4-dinitrophenylhydrazone (Heptaldehyde-DNPH) is the stable, crystalline derivative formed by the condensation of heptanal (heptaldehyde) with 2,4-dinitrophenylhydrazine (2,4-DNPH). In drug development and lipidomics, this compound serves as a critical analytical standard for quantifying heptanal, a volatile secondary oxidation product of oleic acid and other omega-9 fatty acids. Its primary utility lies in stabilizing volatile carbonyls, allowing for high-sensitivity detection via HPLC-UV or LC-MS/MS in biological matrices (plasma, tissue) and pharmaceutical stability studies.

Physicochemical Identity & Properties

The following data constitutes the validated physicochemical profile for this compound. Researchers should use these constants for peak confirmation and quality control of synthesized standards.

| Property | Value |

| CAS Registry Number | 2074-05-7 |

| Molecular Formula | C₁₃H₁₈N₄O₄ |

| Molecular Weight | 294.31 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 99–102 °C (Experimental) |

| Solubility | Insoluble in water; Soluble in Acetonitrile (ACN), Ethyl Acetate, Ethanol, Chloroform |

| UV Absorption Max ( | ~360–365 nm (in Acetonitrile) |

| SMILES | CCCCCCC=NNc1ccc([O-])cc1[O-] |

| InChI Key | HAPHKPXFYXPWDK-UHFFFAOYSA-N |

Synthesis & Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition-elimination reaction. This reaction is acid-catalyzed, typically using Brady’s reagent (2,4-DNPH in

Mechanistic Pathway

-

Protonation: The carbonyl oxygen of heptanal is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal amino group of 2,4-DNPH acts as a nucleophile, attacking the carbonyl carbon.

-

Proton Transfer: A proton transfer occurs, generating a tetrahedral carbinolamine intermediate.

-

Elimination: The hydroxyl group is protonated and eliminated as water (

), forming the C=N double bond (hydrazone).

Mechanistic Visualization

Figure 1: Acid-catalyzed nucleophilic addition-elimination mechanism forming this compound.[6]

Experimental Protocols

Protocol A: Preparation of Analytical Standard

Objective: Synthesize high-purity this compound for HPLC calibration.

-

Reagent Prep: Dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol containing 4 mL of concentrated sulfuric acid (Brady’s Reagent).

-

Reaction: Add 0.5 mL of heptanal (freshly distilled) dropwise to 10 mL of the DNPH solution while stirring.

-

Precipitation: A yellow/orange precipitate will form immediately. Allow the mixture to stand for 15 minutes at room temperature.

-

Filtration: Filter the crystals using a vacuum Buchner funnel.

-

Purification: Recrystallize the crude solid from hot ethanol/water (95:5).

-

Validation: Dry in a desiccator. Verify identity via Melting Point (Target: 99–102 °C).[2][3]

Protocol B: HPLC-UV Analysis of Biological Samples

Objective: Quantification of heptanal as a lipid peroxidation marker.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (75:25 v/v) or Gradient (60% to 100% ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 360 nm (or 365 nm).

-

Injection Volume: 20 µL.

-

Retention Time: Expect this compound to elute later than short-chain aldehydes (e.g., acetaldehyde-DNPH) due to the lipophilic C7 chain.

Analytical Applications & Significance

This compound is not merely a chemical derivative; it is a diagnostic sentinel in lipid chemistry.

-

Lipid Peroxidation Biomarker: Heptanal is a specific breakdown product of the autoxidation of oleic acid and other mono-unsaturated fatty acids (MUFAs). Unlike malondialdehyde (MDA), which is non-specific, heptanal profiles provide insight into the specific lipid class undergoing degradation.

-

Cancer Diagnostics: Elevated levels of heptanal have been reported in the breath and blood of lung cancer patients. Derivatization with DNPH allows for the capture of this volatile marker from breath condensate or plasma for LC-MS analysis.

-

Pharmaceutical Stability: In lipid-based drug formulations (e.g., liposomes, emulsions), the appearance of heptanal indicates excipient degradation. The DNPH method is the industry standard for validating shelf-life claims regarding oxidation.

Analytical Workflow Diagram

Figure 2: Workflow for the extraction and quantification of heptanal via DNPH derivatization.

Safety & Handling

-

Explosion Hazard (Reagent): Dry 2,4-DNPH is shock-sensitive and explosive. It is usually supplied wetted with water. The derivative (this compound) is stable but should still be treated as a potential irritant.

-

Toxicity: Hydrazines are suspected carcinogens. Handle all DNPH solutions in a fume hood with nitrile gloves.

-

Storage: Store the standard at -20 °C in the dark to prevent photo-isomerization (E/Z isomerization) of the C=N bond.

References

-

National Institute of Standards and Technology (NIST). Heptanal, (2,4-dinitrophenyl)hydrazone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

ChemSrc. Heptanal, 2-(2,4-dinitrophenyl)hydrazone Physicochemical Properties. Retrieved from [Link]

- Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine.

- Browne, R. W., & Armstrong, D. (2000). HPLC Analysis of Lipid-derived Polyunsaturated Fatty Acid Peroxidation Products. Clinical Chemistry. (Methodology for DNPH-HPLC analysis).

Sources

- 1. Heptanal, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 2. Heptanal,2-(2,4-dinitrophenyl)hydrazone | CAS#:2074-05-7 | Chemsrc [chemsrc.com]

- 3. 2074-05-7 CAS MSDS (HEPTALDEHYDE (DNPH DERIVATIVE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Heptanal, (2,4-dinitrophenyl)hydrazone (CAS 2074-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 6. d-nb.info [d-nb.info]

Technical Guide: Reaction Mechanism and Analytical Derivatization of Heptanal with 2,4-Dinitrophenylhydrazine

Executive Summary

This technical guide details the reaction mechanism, kinetic considerations, and experimental protocols for the derivatization of heptanal (heptaldehyde) with 2,4-dinitrophenylhydrazine (2,4-DNPH). Designed for pharmaceutical scientists and analytical chemists, this document focuses on the nucleophilic addition-elimination pathway, the critical role of acid catalysis, and the specific physicochemical properties of the heptanal-DNPH adduct (CAS 2074-05-7) utilized in impurity profiling and genotoxic impurity (GTI) monitoring.

Mechanistic Deep Dive: Nucleophilic Addition-Elimination

The formation of heptanal 2,4-dinitrophenylhydrazone is a classic condensation reaction proceeding through a nucleophilic addition-elimination mechanism.[1] Understanding the electronic and steric factors governing this transformation is essential for optimizing yield and minimizing artifacts during analytical method development.

Reaction Pathway

The reaction proceeds in two distinct stages:[1][2][3]

-

Nucleophilic Addition: The terminal amino group (

) of 2,4-DNPH attacks the electrophilic carbonyl carbon of heptanal. This step is reversible and forms a tetrahedral carbinolamine intermediate. -

Acid-Catalyzed Dehydration (Elimination): The hydroxyl group of the intermediate is protonated, creating a good leaving group (

). The subsequent elimination of water drives the equilibrium forward, forming the thermodynamically stable hydrazone (

The pH "Sweet Spot"

The reaction rate is highly pH-dependent.[2]

-

Low pH (< 1): The hydrazine nitrogen becomes protonated (

), destroying its nucleophilicity and inhibiting the initial attack. -

High pH (> 4): The carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity and slowing the addition step.

-

Optimal pH (2.0 – 3.0): Balances the protonation of the carbonyl oxygen (activating it) while maintaining a sufficient concentration of unprotonated hydrazine nucleophile.

Heptanal-Specific Steric and Electronic Effects

Heptanal possesses a six-carbon alkyl tail (

-

Inductive Effect (+I): The alkyl chain donates electron density to the carbonyl carbon, slightly reducing its electrophilicity compared to formaldehyde or acetaldehyde.[2]

-

Solubility: Unlike short-chain aldehydes, heptanal is lipophilic (LogP ~2.4). The reaction solvent must accommodate both the polar acid catalyst and the non-polar heptanal tail. Methanol or Acetonitrile is preferred over aqueous systems to prevent phase separation.

Mechanism Diagram (DOT)

The following diagram illustrates the stepwise mechanism, highlighting the rate-determining transition states.

Figure 1: Stepwise mechanism of hydrazone formation showing activation, nucleophilic attack, and elimination.

Experimental Protocol: Derivatization & Isolation

Safety Warning: Dry 2,4-DNPH is shock-sensitive and explosive. Always handle it in a wet state (approx. 30% water) and use non-metallic spatulas.

Reagent Preparation (Brady's Reagent)

This preparation ensures the correct acidic environment for the reaction.[2]

-

Weigh 1.0 g of 2,4-dinitrophenylhydrazine (wet basis).

-

Dissolve in 5.0 mL of concentrated Sulfuric Acid (

) with stirring. Exothermic reaction—cool in an ice bath if necessary. -

Slowly add this mixture to 25 mL of Methanol (or Ethanol) and 8 mL of water.

-

Filter if any solids remain.[2] The solution should be clear orange/red.[2]

Derivatization of Heptanal[2][4]

-

Sample Prep: Dissolve 0.5 mL of heptanal in 10 mL of Methanol.

-

Reaction: Add the heptanal solution dropwise to 15 mL of the prepared Brady's Reagent.

-

Observation: A yellow-to-orange precipitate (Heptanal 2,4-DNPH) will form immediately.

-

Incubation: Allow the mixture to stand at room temperature for 15 minutes to ensure completion.

-

Isolation: Filter the precipitate using a Buchner funnel.

-

Purification: Wash the solid with 20 mL of 2M HCl (to remove unreacted hydrazine) followed by 20 mL of water. Recrystallize from hot Ethanol to obtain analytical-grade crystals.

Analytical Workflow Diagram[2]

Figure 2: Standardized workflow for the synthesis and purification of the heptanal-DNPH derivative.

Analytical Characterization & Data

The resulting derivative is a stable solid suitable for quantitative analysis.[2] The conjugation of the dinitrophenyl group with the hydrazone double bond creates a strong chromophore.

Physicochemical Properties

| Property | Value | Notes |

| Compound Name | Heptanal, 2-(2,4-dinitrophenyl)hydrazone | |

| CAS Number | 2074-05-7 | [1] |

| Molecular Formula | ||

| Molecular Weight | 294.31 g/mol | |

| Melting Point | 99 – 102 °C | Sharp MP indicates purity [2] |

| Appearance | Yellow/Orange Needles | Color intensity correlates with conjugation |

| UV Max ( | 360 – 365 nm | Optimal for HPLC-UV detection [3] |

HPLC Method Parameters (Reference Standard)

For quantitative analysis in pharmaceutical matrices (e.g., lipid excipient stability):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (Gradient typically 60:40 to 90:10).

-

Detection: UV at 360 nm.

-

Retention Time: Heptanal-DNPH elutes later than short-chain aldehydes (e.g., acetaldehyde) due to the hydrophobic

chain.

Applications in Drug Development

Impurity Profiling

Heptanal is a common degradation product of lipid-based excipients (e.g., oxidation of oleic or linoleic acid derivatives) in parenteral formulations.[2] The 2,4-DNPH method allows for the trace-level detection (ppm) of this aldehyde, which can react with API amines to form Schiff bases, compromising drug potency.

Genotoxic Impurity (GTI) Monitoring

While heptanal itself is generally less toxic than formaldehyde, the monitoring of total aldehydes is a regulatory requirement (ICH M7 guidelines).[2] The high extinction coefficient of the DNPH derivative (

Isomerism

The C=N double bond allows for E (trans) and Z (cis) isomerism.[2] In HPLC, this may appear as a split peak.[2]

-

Mitigation: If split peaks are observed, adding a trace of acid to the mobile phase or using a higher column temperature (40°C) often promotes rapid equilibration or coalescence into a single peak [4].

References

-

National Institute of Standards and Technology (NIST). Heptanal, (2,4-dinitrophenyl)hydrazone - Gas Chromatography Mass Spectrometry Data. [Link]

-

Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note 5991-2362EN.[2] [Link]

-

Uchiyama, S., et al. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 2011. [Link]

Sources

Difference between heptanal-dnph and heptanone-dnph structures

An In-depth Technical Guide

Topic: Unraveling the Structural Nuances: A Comparative Analysis of Heptanal-DNPH and Heptanone-DNPH Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), a cornerstone of classical organic analysis, yields crystalline hydrazones that are pivotal for identification and characterization. While both aldehydes and ketones react, the resultant structures possess a fundamental, yet profound, difference rooted in the constitution of the original carbonyl. This guide provides a detailed examination of the structural distinctions between the DNPH derivatives of heptanal and its isomeric counterparts, the heptanones. We will dissect the core structural variance at the imine carbon, explore the mechanistic basis of this difference, and delineate how it manifests in distinct analytical signatures, particularly in spectroscopy and physical properties. This analysis serves as a foundational reference for researchers requiring precise characterization of carbonyl-containing molecules.

Introduction: The Enduring Relevance of 2,4-Dinitrophenylhydrazine in Carbonyl Analysis

2,4-Dinitrophenylhydrazine (DNPH), commonly employed in an acidic solution known as Brady's reagent, is a highly effective derivatizing agent for aldehydes and ketones.[1][2][3] The reaction produces brightly colored yellow, orange, or red precipitates of 2,4-dinitrophenylhydrazones, providing a robust qualitative test for the carbonyl functional group.[1][2][3] Beyond simple detection, these crystalline derivatives exhibit sharp, characteristic melting points, which have long been used to identify the parent aldehyde or ketone.[4][5] The efficacy of DNPH stems from the nucleophilicity of its terminal amino group, which is enhanced by the electron-withdrawing nitro groups on the aromatic ring, making it highly reactive toward the electrophilic carbonyl carbon.[2][6] This guide moves beyond the qualitative application of Brady's test to provide a rigorous structural comparison of the derivatives formed from C7 aliphatic carbonyls: heptanal and the various isomers of heptanone.

The Precursor Carbonyls: Heptanal vs. Heptanone Isomers

To comprehend the differences in the final hydrazone products, one must first examine the structures of the parent carbonyl compounds. Both heptanal and heptanones share a C7 backbone, but differ in the placement of the carbonyl (C=O) group.

-

Heptanal: As an aldehyde, the carbonyl group is located at the terminus of the carbon chain (C1). The carbonyl carbon is bonded to one hydrogen atom and one alkyl group (a hexyl chain).[7]

-

Heptanones: As ketones, the carbonyl group is located on an internal carbon. The carbonyl carbon is bonded to two separate alkyl groups.[7] For a seven-carbon chain, three positional isomers exist:

-

2-Heptanone: The carbonyl group is at the C2 position.

-

3-Heptanone: The carbonyl group is at the C3 position.

-

4-Heptanone: The carbonyl group is at the C4 position.

-

This fundamental distinction—the presence of a hydrogen atom on the carbonyl carbon in heptanal versus two carbon-based groups in heptanones—is the genesis of the structural divergence in their respective DNPH derivatives.

The Condensation Reaction: A Mechanistic Overview

The formation of a 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction because a molecule of water is eliminated.[1][6]

The mechanism proceeds in two key stages:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[4][8] This breaks the C=O pi bond and forms a tetrahedral intermediate.[6][8]

-

Dehydration (Elimination): The intermediate undergoes a proton transfer, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (an imine, or in this specific case, a hydrazone).[1][8]

Core Structural Differentiation: Heptanal-DNPH vs. Heptanone-DNPH

The reaction mechanism preserves the original connectivity of the carbonyl carbon, leading to a critical and defining structural difference in the final hydrazone product. All derivatives share the same molecular formula (C13H18N4O4) and molecular weight (294.31 g/mol ), making them structural isomers.[9][10][11][12]

The Imine Carbon: The Locus of Distinction

The primary structural difference lies in the substitution pattern of the carbon atom involved in the newly formed C=N double bond (the imine carbon).

-

Heptanal-DNPH: Derived from an aldehyde, this carbon retains its hydrogen atom. Its structure is CH3(CH2)5CH=N-NH-Ar.

-

Heptanone-DNPH: Derived from a ketone, this carbon is bonded to two alkyl groups.

-

2-Heptanone-DNPH: CH3(CH2)4C(CH3)=N-NH-Ar

-

3-Heptanone-DNPH: CH3(CH2)3C(CH2CH3)=N-NH-Ar

-

4-Heptanone-DNPH: CH3(CH2)2C(CH2CH2CH3)=N-NH-Ar

-

This single-atom difference—a hydrogen versus an alkyl group—profoundly influences the molecule's chemical environment and physical properties.

Manifestation of Structural Differences in Analytical Data

The structural variance between aldehyde and ketone derivatives gives rise to distinct and measurable differences in their analytical data, forming the basis for their differentiation.

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR): This is arguably the most definitive spectroscopic method to distinguish between the two classes of derivatives.

-

Heptanal-DNPH: The most telling signal is from the proton directly attached to the imine carbon (-CH=N-). This "aldehydic" proton is highly deshielded and appears as a distinct signal in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm.

-

Heptanone-DNPH: This derivative completely lacks a proton on the imine carbon. Therefore, the characteristic signal observed for the heptanal derivative will be absent. Instead, one would observe signals corresponding to the protons on the α-carbons of the alkyl groups, typically in the 2.0-2.5 ppm range.[13]

Infrared (IR) Spectroscopy:

-

Common Features: Both derivatives will show the disappearance of the strong carbonyl (C=O) stretch from the parent compound (typically 1710-1725 cm⁻¹) and the appearance of a C=N stretching vibration.[14] Both will also exhibit N-H stretching around 3300 cm⁻¹ and characteristic peaks for the aromatic nitro (NO₂) groups.

-

Distinguishing Feature: Heptanal-DNPH will retain a C-H bond on the sp²-hybridized imine carbon. The stretching vibration for this bond can sometimes be observed, although it may be obscured by other signals in the complex fingerprint region. The primary utility of IR is confirming the reaction, rather than differentiating the products.

| Analytical Data | Heptanal-DNPH Derivative | Heptanone-DNPH Derivatives | Rationale for Difference |

| Key ¹H NMR Signal | Presence of a signal for the -CH=N- proton (approx. 7.5-8.5 ppm) | Absence of the -CH=N- proton signal | The imine carbon is bonded to a hydrogen in the aldehyde derivative. |

| Other ¹H NMR | Signals for protons on the α-CH₂ group next to the C=N bond. | Signals for protons on the two α-carbon atoms adjacent to the C=N bond. | Different alkyl environments surrounding the imine carbon. |

| Melting Point | 99-102 °C[15][16] | Varies by isomer, but distinct from the heptanal derivative. | The difference in substitution affects crystal lattice packing and intermolecular forces. |

Experimental Protocol: Synthesis and Differentiation Workflow

The following protocol outlines the synthesis, purification, and characterization of DNPH derivatives to differentiate between an unknown heptanal or heptanone sample.

Preparation of Brady's Reagent

-

Carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 12-13 mL of 85% phosphoric acid or a mixture of methanol and concentrated sulfuric acid.[1][4] Caution: DNPH is sensitive to shock and friction and is often handled as a wet powder.[1][3] Concentrated acids are highly corrosive.

Synthesis of the DNPH Derivative

-

Dissolve a small amount (a few drops) of the unknown carbonyl compound (heptanal or heptanone) in a minimal amount of a suitable solvent like ethanol.

-

Add approximately 5 mL of Brady's reagent to the carbonyl solution.[4]

-

Agitate the mixture and observe for the formation of a yellow-orange precipitate, which confirms the presence of a carbonyl group.[2] Allow the reaction to proceed for 10-15 minutes.

Purification by Recrystallization

-

Collect the crude precipitate by vacuum filtration using a Büchner funnel.[4]

-

Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[4]

-

Transfer the crude solid to a clean beaker and add a minimum amount of hot ethanol (or an ethanol/ethyl acetate mixture) to dissolve the crystals completely.[4]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the yield of recrystallized product.

-

Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Characterization and Identification

-

Melting Point Analysis: Determine the melting point range of the purified, dry crystals. Compare the observed value to literature values. A melting point of ~99-102 °C would strongly indicate the parent compound was heptanal.[15][16]

-

¹H NMR Spectroscopy: Dissolve a small sample of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. The presence or absence of a signal between 7.5-8.5 ppm will definitively distinguish the heptanal derivative from the heptanone derivatives.

Conclusion

The fundamental structural difference between heptanal-DNPH and heptanone-DNPH resides at the imine carbon of the hydrazone linkage. The derivative of heptanal, an aldehyde, features a hydrogen atom on this carbon, whereas the derivatives of heptanones possess two alkyl substituents. This seemingly minor variation creates a unique structural and electronic environment that results in distinct physical properties, such as melting point, and produces an unambiguous diagnostic signal in ¹H NMR spectroscopy. A clear understanding of this structural divergence, grounded in the mechanism of hydrazone formation, is essential for the accurate identification and characterization of carbonyl-containing compounds in research and industrial settings.

References

- Fiveable. (2025, August 15). 2,4-dinitrophenylhydrazone Definition - Organic Chemistry Key Term.

- Filo. (2024, December 26). Mechanism of 2 4 dinitrophenylhydrazone of given carbonyl compounds.

- Wikipedia. 2,4-Dinitrophenylhydrazine.

- ResearchGate. 1 H NMR chemical shifts (δ) of hydrazones and metal complexes.

- Benchchem. Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones.

- Scribd. Preparation of 2,4-DNP Derivatives.

- Allen. 2,4 DNP Test (2,4-Dinitrophenylhydrazine).

- NIST WebBook. Heptanal, (2,4-dinitrophenyl)hydrazone.

- NIST WebBook. 2-Heptanone, (2,4-dinitrophenyl)hydrazone.

- NIST WebBook. 4-Heptanone, (2,4-dinitrophenyl)hydrazone.

- PubChem. 4-Heptanone, (2,4-dinitrophenyl)hydrazone.

- JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones.

- ChemicalBook. HEPTALDEHYDE (DNPH DERIVATIVE) Product Description.

- Sigma-Aldrich. Heptanal 2,4-dinitrophenylhydrazone analytical standard.

- Research & Reviews: Journal of Chemistry. (2021, November 18). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- YouTube. (2024, June 17). CHEM 2325 Unit 3: Aldehydes and Ketones (Spectroscopic Properties).

Sources

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. allen.in [allen.in]

- 3. rroij.com [rroij.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. fiveable.me [fiveable.me]

- 7. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]

- 8. Mechanism of 2 4 dinitrophenylhydrazone of given carbonyl compounds | Filo [askfilo.com]

- 9. Heptanal, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 10. 2-Heptanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 11. 4-Heptanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 12. 4-Heptanone, (2,4-dinitrophenyl)hydrazone | C13H18N4O4 | CID 253807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. 2074-05-7 CAS MSDS (HEPTALDEHYDE (DNPH DERIVATIVE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 庚醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Precision Molecular Weight Calculation & Analysis of Heptaldehyde-DNPH Adducts

Executive Summary

The derivatization of heptaldehyde (heptanal) with 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone protocol in both environmental monitoring (EPA Method TO-11A) and clinical lipid peroxidation studies. While the reaction is chemically straightforward, the analytical precision required for modern LC-MS/MS and high-performance liquid chromatography (HPLC) demands a rigorous understanding of molecular weight dynamics, isotopic distributions, and reaction stoichiometry.

This guide moves beyond basic textbook definitions to provide a self-validating framework for calculating, synthesizing, and analyzing the Heptaldehyde-DNPH adduct (

The Core Calculation: Stoichiometry & Mass Accuracy

In high-resolution mass spectrometry (HRMS), using "average" atomic weights is a common source of error. For definitive identification, we must distinguish between Average Molecular Weight (for gravimetric preparation) and Monoisotopic Mass (for mass spectral interpretation).

Reaction Stoichiometry

The formation of the hydrazone is a condensation reaction involving the elimination of one water molecule.

Data Table: Physicochemical Constants

| Component | Formula | Average MW ( g/mol ) | Monoisotopic Mass (Da) | Role |

| Heptaldehyde | 114.18 | 114.1045 | Analyte | |

| DNPH | 198.14 | 198.0389 | Derivatizing Agent | |

| Water | 18.02 | 18.0106 | Leaving Group | |

| Adduct (Hydrazone) | 294.31 | 294.1328 | Target Analyte |

Calculation Logic

To validate your standard preparation or MS calibration, use the following derivation:

A. For Gravimetric Standards (Average MW):

B. For Mass Spectrometry (Monoisotopic Mass):

Critical Insight: In ESI negative mode (common for DNPH derivatives), the observed ion

will be 293.1255 m/z . In ESI positive mode, thewill be 295.1406 m/z . Confusing these values is a frequent cause of false negatives in automated screening.

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction is acid-catalyzed; however, excessive acidity can protonate the hydrazine nitrogen, rendering it non-nucleophilic and inhibiting the reaction.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack, the formation of the tetrahedral intermediate, and the final dehydration step.

Figure 1: The acid-catalyzed condensation mechanism. Note that pH control is critical to maintain the nucleophilicity of DNPH while activating the carbonyl oxygen.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize a high-purity this compound standard for calibration. Safety: DNPH is shock-sensitive when dry. Always keep it wetted with water or acid.

Reagents[5]

-

Brady’s Reagent: Dissolve 3.0 g of wet DNPH in 15 mL conc.

. Slowly add this to 20 mL water and 70 mL of 95% ethanol. -

Heptaldehyde Standard: >98% purity (distilled if yellowing is observed).

-

Recrystallization Solvent: Ethanol/Water (95:5).

Step-by-Step Synthesis

-

Preparation: In a 50 mL Erlenmeyer flask, place 5 mL of Brady’s Reagent.

-

Addition: Add 0.2 g of Heptaldehyde dropwise while stirring.

-

Precipitation: An immediate yellow/orange precipitate indicates hydrazone formation.

-

Maturation: Allow the mixture to stand for 15 minutes to ensure complete crystallization.

-

Filtration: Filter the solids using a vacuum Buchner funnel. Wash with 10 mL of cold 5%

(to remove excess acid) followed by 10 mL of cold water. -

Purification: Recrystallize from hot ethanol.

-

Drying: Dry in a desiccator to constant weight. Melting point should be 106–107°C [1].

Analytical Workflow & Quality Control

Once the standard is prepared, it is used to calibrate HPLC or GC systems. The following workflow ensures data integrity.

Chromatographic Separation (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile:Water (gradient from 60:40 to 100:0).

-

Detection: UV at 360 nm (max absorbance for the dinitrophenyl chromophore).

-

Isomerism: You may observe two peaks (Syn/Anti isomers). For quantification, sum the areas of both peaks .

Analytical Logic Diagram

Figure 2: Standard analytical workflow for carbonyl analysis via DNPH derivatization.

Troubleshooting & Interferences

The "Double Peak" Phenomenon

This compound often elutes as a doublet due to E/Z (syn/anti) isomerism around the

-

Cause: Steric hindrance and hydrogen bonding in the hydrazone structure.

-

Solution: Do not treat the second peak as an impurity. Integrate both. The ratio is solvent-dependent but the total response factor remains constant [2].

Ozone Interference

In air sampling (EPA TO-11A), high ozone levels can degrade the DNPH derivative, leading to negative bias.

-

Mitigation: Use a KI (Potassium Iodide) ozone scrubber upstream of the DNPH cartridge.

Mass Shift in MS

If using LC-MS, be aware of adduct ions.

- : 317.1220 m/z (Common in positive mode with glass ampoules).

- : 293.1255 m/z (Standard for negative mode).

References

-

National Institute of Standards and Technology (NIST). Heptanal, (2,4-dinitrophenyl)hydrazone Properties.[1] NIST Chemistry WebBook. [Link]

-

U.S. Environmental Protection Agency (EPA). Compendium Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC).[2][3] EPA/625/R-96/010b.[3] [Link]

- Uchiyama, S., et al.New derivatization reagents for the determination of aldehydes and ketones by HPLC. Journal of Chromatography A, 2011.

Sources

Methodological & Application

A Validated HPLC-UV Method for the Sensitive Quantification of Heptaldehyde via 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: This document provides a comprehensive, field-tested protocol for the determination of heptaldehyde, an alkyl aldehyde of significant interest in the flavor, fragrance, and biomedical sectors.[1][2] Heptaldehyde's high volatility and lack of a strong native chromophore necessitate a derivatization strategy for reliable quantification by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[3] The method detailed herein is based on the robust and widely adopted derivatization chemistry of 2,4-dinitrophenylhydrazine (DNPH), a cornerstone technique referenced in numerous environmental and industrial analytical standards, including EPA Method TO-11A.[4][5] Our focus is not merely on the procedural steps but on the underlying chemical principles and validation checkpoints that ensure data integrity, trustworthiness, and reproducibility.

Principle of the Method: From Invisible to Measurable

The core challenge in analyzing short-chain aldehydes like heptaldehyde is their poor detectability using UV absorption. The strategic solution is to chemically attach a molecule with a strong chromophore. DNPH is the reagent of choice for this purpose.

The Derivatization Reaction

In an acidic environment, the nucleophilic nitrogen atom of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon of heptaldehyde. This is followed by the elimination of a water molecule to form a stable heptaldehyde-2,4-dinitrophenylhydrazone derivative.[4][6] This new molecule incorporates the dinitrophenyl ring system, a powerful chromophore that exhibits strong absorbance at approximately 360 nm, a wavelength where the parent aldehyde is transparent.[7][8] This chemical transformation is the key to achieving the sensitivity required for trace-level analysis.

Caption: Derivatization of Heptaldehyde with DNPH.

The Separation Principle

The resulting heptaldehyde-DNPH derivative is a relatively nonpolar molecule, making it ideal for separation by reverse-phase HPLC. A C18 column, which has a nonpolar stationary phase, is used. The mobile phase is a polar mixture, typically of acetonitrile and water.[9][10] Components of the sample mixture separate based on their hydrophobicity; less polar compounds (like the this compound derivative) are retained longer on the column than more polar impurities, allowing for effective isolation and quantification.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly in reagent preparation and standard handling, is critical for accurate results.

Reagents and Materials

-

Heptaldehyde Analytical Standard: (≥97.0% purity).[11]

-

2,4-Dinitrophenylhydrazine (DNPH): Recrystallized or high-purity grade.

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: HPLC grade or ultrapure (18.2 MΩ·cm).

-

Phosphoric Acid or Perchloric Acid: ACS grade or higher.

-

HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode-Array Detector (DAD).

-

Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Volumetric Glassware: Class A.

-

Syringe Filters: 0.2 or 0.45 µm PTFE for filtering samples before injection.

Preparation of Solutions & Standards

Causality Note: All solutions must be prepared with precision. The accuracy of your final results is directly dependent on the accuracy of your standard concentrations.

-

DNPH Derivatizing Solution (approx. 2 mg/mL in ACN):

-

Accurately weigh approximately 200 mg of DNPH into a 100 mL amber volumetric flask.

-

Add approximately 80 mL of HPLC-grade acetonitrile.

-

Carefully add 0.5 mL of concentrated phosphoric acid to catalyze the reaction.[12]

-

Sonicate for 10 minutes or until fully dissolved.

-

Bring to volume with acetonitrile.

-

Trustworthiness Check: This solution should be stored refrigerated (2-8°C) and protected from light. Prepare fresh weekly to avoid degradation products that can cause interfering peaks.[13]

-

-

Heptaldehyde Stock Standard (1000 µg/mL):

-

Accurately weigh 100 mg of heptaldehyde analytical standard into a 100 mL volumetric flask containing approximately 50 mL of acetonitrile.

-

Mix until dissolved and bring to volume with acetonitrile.

-

Store refrigerated (2-8°C).

-

-

Working Calibration Standards (e.g., 0.1 - 10 µg/mL):

-

Prepare a series of calibration standards by performing serial dilutions of the Stock Standard using acetonitrile. These standards will be derivatized in the same manner as the samples.

-

Derivatization and Sample Preparation Workflow

The following workflow ensures consistent reaction conditions for both standards and samples.

Caption: Experimental workflow for heptaldehyde analysis.

Step-by-Step Protocol:

-

For each calibration standard and sample, pipette 1.0 mL into a clean autosampler vial.

-

Add 1.0 mL of the DNPH Derivatizing Solution to each vial.

-

Cap the vials, vortex thoroughly for 30 seconds.

-

Allow the reaction to proceed at room temperature for at least 1 hour, protected from light. The reaction is generally complete within this time.[12]

-

Self-Validation Step: A reagent blank must be prepared by mixing 1.0 mL of acetonitrile with 1.0 mL of the DNPH solution. This blank is crucial for identifying any potential contamination or interfering peaks from the reagents themselves.

-

Prior to injection, filter the derivatized solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.

HPLC-UV Instrument Parameters

The following parameters provide a robust starting point and should be optimized for your specific system and column.

| Parameter | Recommended Setting | Rationale |

| Analytical Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolution for DNPH derivatives.[5][9] |

| Mobile Phase A | HPLC-grade Water | Polar component of the mobile phase. |

| Mobile Phase B | HPLC-grade Acetonitrile | Organic modifier; elution strength. |

| Gradient Program | 0-15 min: 55% B to 75% B15-16 min: 75% B to 55% B16-20 min: 55% B (re-equilibration) | A gradient ensures efficient elution of the derivative while separating it from early-eluting polar impurities and the late-eluting excess DNPH. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[7][8] |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes.[7][8] |

| Injection Volume | 10-20 µL | Balances sensitivity with the risk of column overloading.[8] |

| Detection Wavelength | 360 nm | The λmax for most aldehyde-DNPH derivatives, ensuring maximum sensitivity.[7] |

Method Performance and Validation

A validated method provides objective evidence that it is fit for its intended purpose. The following benchmarks are typical for this type of analysis.[7][14]

| Validation Parameter | Typical Performance Specification | Purpose |

| Linearity | Correlation Coefficient (R²) ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over a defined range.[14] |

| Limit of Detection (LOD) | ~0.03 ng injected (S/N ratio of 3:1) | The lowest amount of analyte that can be reliably distinguished from background noise.[7] |

| Limit of Quantification (LOQ) | ~0.1 ng injected (S/N ratio of 10:1) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[15] |

| Precision (%RSD) | ≤ 2.0% for replicate injections | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] |

| Accuracy (% Recovery) | 95 - 105% | Assesses the closeness of the measured value to the true value, often tested by analyzing a spiked sample of known concentration. |

| Specificity | Baseline resolution from other peaks | Confirms that the analytical signal is solely from the analyte of interest, free from interference from other sample components or reagent artifacts. |

Data Analysis and Interpretation

A successful analysis will yield a chromatogram where the this compound derivative peak is well-resolved and symmetrical. The retention time will be highly consistent between injections.

-

Calibration Curve Construction: Inject the series of derivatized calibration standards. Plot the peak area of the this compound derivative (y-axis) against the known concentration of heptaldehyde (x-axis).

-

Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + c, where m is the slope and c is the y-intercept.

-

Sample Quantification: Inject the prepared unknown sample. Using the peak area (y) obtained for the this compound peak in the sample chromatogram, calculate the concentration (x) using the regression equation: Concentration (x) = (Peak Area (y) - Intercept (c)) / Slope (m)

Remember to account for any dilution factors introduced during sample preparation.

References

-

Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC - EPA. ([Link])

-

TO-11A Aldehydes and Ketones - Eurofins. ([Link])

-

Aldehydes/Ketones from DNPH Adsorbents by HPLC - Analytical Method. ([Link])

-

Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air - scielo.sa.cr. ([Link])

-

Aldehydes/Ketones DNPH Standard - Chromtech. ([Link])

-

Heptaldehyde Analytical Standard - High Purity & Best Price, Mumbai Supplier. ([Link])

-

Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and | PDF - Scribd. ([Link])

-

HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed. ([Link])

-

Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - ResearchGate. ([Link])

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE | Semantic Scholar. ([Link])

-

Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods - California Air Resources Board. ([Link])

-

Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC. ([Link])

-

Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. ([Link])

-

Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. ([Link])

-

Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. ([Link])

-

Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones - Gerstel. ([Link])

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. ([Link])

Sources

- 1. Heptaldehyde Analytical Standard - High Purity & Best Price, Mumbai Supplier [nacchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. epa.gov [epa.gov]

- 5. chromtech.net.au [chromtech.net.au]

- 6. scribd.com [scribd.com]

- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. auroraprosci.com [auroraprosci.com]

- 9. waters.com [waters.com]

- 10. apps.thermoscientific.com [apps.thermoscientific.com]

- 11. Heptaldehyde analytical standard 111-71-7 [sigmaaldrich.com]

- 12. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Method [keikaventures.com]

- 14. Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air [scielo.sa.cr]

- 15. agilent.com [agilent.com]

Application Note: High-Sensitivity Quantification of Heptanal in Air Samples via DNPH Derivatization and HPLC-UV Analysis

Introduction and Principle

Heptanal is a saturated aldehyde of interest in environmental monitoring, industrial hygiene, and food science due to its distinct odor profile and role as a potential indicator of lipid peroxidation. Accurate quantification in gaseous matrices requires a sensitive and specific analytical method. This document details a robust protocol for the determination of heptanal in air, based on the principles outlined in widely recognized environmental testing methods such as U.S. EPA Method TO-11A.[1][2][3]

The core of this method is the derivatization of heptanal with 2,4-dinitrophenylhydrazine (DNPH). In an acidic environment, the carbonyl group of heptanal undergoes a nucleophilic addition-elimination reaction with DNPH to form a stable, yellow-orange heptanal-2,4-dinitrophenylhydrazone derivative.[3][4] This process converts the volatile and UV-transparent aldehyde into a non-volatile, chromophoric compound that is ideally suited for high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[5][6]

This application note provides an end-to-end workflow, from sample collection using commercially available DNPH-coated silica cartridges to final analysis, emphasizing the critical parameters and quality control measures necessary for achieving trustworthy and reproducible results.

The Chemistry: Derivatization Mechanism

The reaction between heptanal and DNPH is an acid-catalyzed condensation reaction. The lone pair of electrons on the terminal amino group of DNPH performs a nucleophilic attack on the electrophilic carbonyl carbon of heptanal. This is followed by a proton transfer and the elimination of a water molecule to form the stable hydrazone derivative, as illustrated below.[7] The presence of a strong acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic DNPH.[8]

Reaction Scheme:

Heptanal + 2,4-Dinitrophenylhydrazine (DNPH) --(H+)--> Heptanal-2,4-dinitrophenylhydrazone + H₂O

Experimental Protocol

This protocol is designed for active air sampling, where a known volume of air is drawn through a sorbent cartridge.

Required Materials and Reagents

-

Sampling Media: High-purity silica gel solid-phase extraction (SPE) cartridges coated with acidified DNPH (e.g., LpDNPH S10 style or equivalent).

-

Ozone Scrubber/Denuder: Potassium iodide (KI) or other suitable ozone-removing cartridge, to be placed upstream of the DNPH cartridge during sampling.[4]

-

Sampling Pump: Calibrated personal or environmental air sampling pump capable of maintaining a constant flow rate between 0.2 and 1.5 L/min.[6][9]

-

Calibration Device: Calibrated rotameter or electronic flowmeter for pump calibration.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade or higher.

-

Deionized water (18.2 MΩ·cm).

-

Heptanal-2,4-dinitrophenylhydrazone analytical standard.[10]

-

-

Apparatus:

Air Sampling Workflow

-

Pump Calibration: Calibrate the sampling pump to the desired flow rate (e.g., 1.0 L/min) using the calibration device and a representative DNPH cartridge in line. Record the pre-sampling flow rate.

-

Sampler Assembly: Remove the end caps from a fresh DNPH cartridge and an ozone denuder. Connect the outlet of the denuder to the inlet of the DNPH cartridge. The direction of airflow is critical and is typically indicated by an arrow on the cartridge.

-

Sample Collection: Connect the assembled cartridges to the sampling pump and place the sampler in the desired location. Record the start time, temperature, and atmospheric pressure. Sample a known volume of air; the total volume will depend on the expected concentration of heptanal.[9]

-

Post-Sampling: At the end of the sampling period, record the end time. Disconnect the pump and immediately recap both ends of the DNPH cartridge securely.

-

Flow Rate Verification: Re-check the flow rate of the pump. If the post-sampling flow rate differs by more than 10% from the initial rate, the sample may be invalid.

-

Field Blank: A field blank cartridge should be handled identically to the samples (uncapped, handled, and transported), but no air is drawn through it. This blank is crucial for assessing background contamination.[4]

-

Storage and Transport: Place the capped cartridge in a sealed, labeled container (e.g., an aluminized pouch) and store it at ≤4°C. Transport the sample to the laboratory for analysis, minimizing exposure to light and heat.[12]

Sample Preparation: Elution

-

Elution Setup: In a clean laboratory environment, place the sampled DNPH cartridge onto a vacuum manifold or use a syringe for manual elution.

-

Solvent Elution: Pass 5 mL of HPLC-grade acetonitrile through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).

-

Volume Adjustment: Collect the eluate in a 5 mL volumetric flask and adjust the volume to the mark with acetonitrile. Mix thoroughly.[11]

-

Filtration: Filter a portion of the eluate through a 0.2 µm syringe filter into a 2 mL autosampler vial. Cap the vial immediately.

-

Storage: The prepared sample is now ready for HPLC analysis. If not analyzed immediately, store the vial at ≤4°C.

HPLC Analysis

-

Calibration: Prepare a series of calibration standards by diluting the heptanal-2,4-dinitrophenylhydrazone stock solution with acetonitrile to concentrations that bracket the expected sample range.[12] Analyze these standards to generate a calibration curve.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

-

Analysis Sequence: Run the calibration standards first, followed by the field blank and then the air samples. A mid-level calibration check standard should be run periodically to verify instrument stability.

-

Identification and Quantification: Identify the heptanal-DNPH derivative peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Quantify the peak area against the calibration curve.

Visualization of the Workflow

The entire process from sample collection to data analysis is a sequential workflow designed to ensure sample integrity and analytical accuracy.

Caption: Workflow for Heptanal-DNPH Analysis.

Data and Quality Control

Effective quality control is essential for validating the results. Key quantitative parameters for the method are summarized below.

Table 1: Summary of Key Experimental and Analytical Parameters

| Parameter | Recommended Value / Condition | Rationale & Citation |

| Sampling | ||

| Sampling Flow Rate | 0.2 - 1.5 L/min | Ensures efficient capture of carbonyls without breakthrough. Flow rate is dependent on expected concentration.[9] |

| Total Air Volume | 20 - 100 L | Dependent on the desired detection limit and expected ambient concentration. |

| Ozone Scrubber | Required for ambient air | Ozone degrades both DNPH and the formed derivatives, causing negative bias in results.[4] |

| Sample Preparation | ||

| Elution Solvent | Acetonitrile (HPLC Grade) | Efficiently desorbs the hydrazone derivatives from the silica sorbent and is compatible with RP-HPLC.[6] |

| Elution Volume | 5.0 mL | A standardized volume is critical for accurate final concentration calculations.[11] |

| HPLC Analysis | ||

| HPLC Column | C18 Reversed-Phase (e.g., 4.6x250mm, 5µm) | Provides good separation for a wide range of carbonyl-DNPH derivatives.[6] |

| Mobile Phase | Acetonitrile / Water Gradient | A gradient elution is often required to separate multiple carbonyl derivatives. A typical starting point is 60:40 ACN:H₂O.[6][13] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal separation efficiency.[6] |

| Injection Volume | 10 - 20 µL | A consistent volume must be injected for all standards and samples.[6] |

| Detection Wavelength | 360 nm | This is the wavelength of maximum absorbance for most DNPH derivatives, ensuring high sensitivity.[3][14] |

| Quality Control | ||

| Field Blank | < 10% of sample concentration | Assesses contamination from handling, transport, and storage.[4] |

| Calibration Curve (r²) | ≥ 0.995 | Ensures a linear relationship between detector response and concentration.[5] |

| Method Detection Limit | Analyte & System Dependent | Must be determined experimentally according to established procedures (e.g., EPA guidelines).[12] |

Conclusion

This protocol provides a detailed, scientifically-grounded framework for the reliable quantification of heptanal in air samples. By adhering to the principles of active sampling onto DNPH-coated cartridges, followed by solvent elution and HPLC-UV analysis, researchers can achieve high sensitivity and accuracy. The inclusion of an ozone scrubber, proper handling of field blanks, and rigorous calibration are non-negotiable steps for ensuring the trustworthiness of the data. This method is not only applicable to heptanal but can be adapted for the simultaneous analysis of a wide range of airborne aldehydes and ketones.[2][15]

References

- Workman, G. S., & Steger, J. (1996). Field Validation of the DNPH Method for Aldehydes and Ketones Project Summary.

- Parmar, S. S., Heeb, E., & Davidson, A. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.

- Chromtech. Aldehyde/Ketone DNPH Analysis.

- ASTM International. (2003). Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). ASTM D5197-03.

- U.S. Environmental Protection Agency. (1999).

- ALS Europe. (2023). Analysis of Formaldehyde and Carbonyl Compounds in Ambient Air. EnviroMail Europe, Issue 4.

- Dicsa. Sample Collection and Analysis of Carbonyls.

- U.S. Environmental Protection Agency. (1999). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. EPA-625/R-96/010b.

- Atmospheric Analysis & Consulting, Inc.

- U.S. Environmental Protection Agency. (1996).

- Sigma-Aldrich. Sampling of Carbonyls: A Sampling Media Perspective.

- U.S. Environmental Protection Agency. Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report.

- GERSTEL, Inc. (2014). Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones.

- Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.

- Formacare.

- Sigma-Aldrich. Heptanal 2,4-dinitrophenylhydrazone analytical standard.

- Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.

- Grote, M., et al. (2013). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by HPLC.

- Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies.

- Agilent Technologies.

- Supelco. New! DSD-DNPH Passive Sampling Device.

- Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples.

- Occupational Safety and Health Administration. (2005). Formaldehyde (Diffusive Samplers). OSHA Method 1007.

- Marten, S., & Naguschewski, M. (2020). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.

- Mesquita, C. S., et al. (2018). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. PubMed.

- United Chemical Technologies.

Sources

- 1. chromtech.net.au [chromtech.net.au]

- 2. img.antpedia.com [img.antpedia.com]

- 3. epa.gov [epa.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. gerstelus.com [gerstelus.com]

- 6. auroraprosci.com [auroraprosci.com]

- 7. scribd.com [scribd.com]

- 8. d-nb.info [d-nb.info]

- 9. alsglobal.eu [alsglobal.eu]

- 10. 庚醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

- 12. epa.gov [epa.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. unitedchem.com [unitedchem.com]

- 15. formacare.eu [formacare.eu]

Preparation of heptaldehyde-dnph calibration standards for HPLC

Application Note: Preparation and Validation of Heptaldehyde-DNPH Calibration Standards for HPLC-UV Analysis

Introduction & Mechanistic Causality

Heptanal (heptaldehyde) is a critical volatile aliphatic aldehyde, frequently monitored as a biomarker for lipid peroxidation in edible oils, oxidative stress in biological matrices, and as a volatile organic compound (VOC) in environmental air quality assessments. Because unmodified aliphatic aldehydes lack a strong chromophore, direct UV detection is highly insensitive.

To resolve this, analytical workflows employ 2,4-dinitrophenylhydrazine (DNPH) derivatization. The derivatization relies on an acid-catalyzed nucleophilic addition-elimination reaction. The primary amine of DNPH attacks the electrophilic carbonyl carbon of heptanal, followed by the elimination of a water molecule to yield heptanal-2,4-dinitrophenylhydrazone (this compound).

The Analytical Causality: This covalent modification tags the heptanal molecule with a highly conjugated dinitrophenyl aromatic ring system. This shifts the maximum absorbance wavelength (

Strategic Standard Selection (Expert Insight)

Why use a pre-synthesized this compound solid rather than derivatizing neat heptanal for calibration? Derivatization reactions in complex matrices rarely reach 100% stoichiometric yield due to competitive side reactions and moisture interference. If calibration standards are prepared by derivatizing neat heptanal, any incomplete reaction directly introduces a systematic negative bias into the calibration curve. By utilizing a certified, pre-synthesized this compound reference standard, we decouple the calibration accuracy from derivatization kinetics, establishing a mathematically true analytical baseline as mandated by [2].

Materials and Reagents

-

This compound Analytical Standard: Solid reference material, purity

98.5% (CAS: 2074-05-7) [3]. -

Acetonitrile (ACN): HPLC-grade, strictly carbonyl-free. Standard ACN often contains trace formaldehyde or acetaldehyde, which skews baseline integration.

-

Water: Ultrapure (18.2 M

cm), LC-MS grade. -

Volumetric Flasks: Class A Amber glass (10 mL, 100 mL). Causality: DNPH derivatives are highly photosensitive. Exposure to ambient laboratory light induces photochemical degradation of the nitro groups, compromising standard integrity. Amber glass is non-negotiable.

-

Analytical Balance: Calibrated to 0.01 mg readability.

Experimental Workflow

Workflow for the preparation and HPLC-UV analysis of this compound calibration standards.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1000 µg/mL)

-

Equilibration: Allow the solid this compound reference standard to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

-

Weighing: Accurately weigh 10.00 mg of this compound solid into a clean, static-free weigh boat.

-

Transfer & Dissolution: Quantitatively transfer the solid into a 10 mL Class A amber volumetric flask. Rinse the weigh boat three times with 1 mL of carbonyl-free acetonitrile, transferring the rinsate to the flask to ensure zero mass loss.

-

Volume Adjustment: Swirl gently to dissolve the solid completely. Dilute to the meniscus mark with acetonitrile. Invert 10 times to ensure homogeneity.

-

Storage: Label as "this compound Primary Stock, 1000 µg/mL". Store at -20°C. (Note: This stock is stable for up to 6 months if strictly protected from light and moisture).

Protocol B: Preparation of Intermediate Standard (10 µg/mL)

-

Pipette exactly 100 µL of the 1000 µg/mL Primary Stock Solution into a 10 mL amber volumetric flask.

-

Dilute to volume with carbonyl-free acetonitrile and mix thoroughly.

Protocol C: Preparation of Working Calibration Standards

Prepare the working standards daily by diluting the 10 µg/mL intermediate standard with carbonyl-free acetonitrile directly into 2 mL amber HPLC autosampler vials.

Table 1: Preparation of Working Calibration Standards

| Standard Level | Vol. of 10 µg/mL Intermediate (µL) | Vol. of Carbonyl-Free ACN (µL) | Final Volume (µL) | Final Concentration (µg/mL) |

| Level 1 (LOQ) | 10 | 990 | 1000 | 0.10 |

| Level 2 | 25 | 975 | 1000 | 0.25 |

| Level 3 | 50 | 950 | 1000 | 0.50 |

| Level 4 | 100 | 900 | 1000 | 1.00 |

| Level 5 | 250 | 750 | 1000 | 2.50 |

| Level 6 | 500 | 500 | 1000 | 5.00 |

HPLC Analytical Parameters

To achieve baseline resolution of this compound from other potential aldehyde-DNPH derivatives (e.g., hexanal, octanal), a reversed-phase gradient method is required [4]. The hydrophobic heptyl chain interacts strongly with the non-polar C18 stationary phase, necessitating a high percentage of organic modifier (acetonitrile) to elute the compound efficiently.

-

Analytical Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size).

-

Column Temperature: 30°C (Maintains reproducible retention times and reduces column backpressure).

-

Detection: UV/Vis Diode Array Detector (DAD) set to 360 nm .

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

Table 2: HPLC Mobile Phase Gradient Program

| Time (min) | Mobile Phase A (Ultrapure Water) % | Mobile Phase B (Acetonitrile) % | Elution Profile |

| 0.0 | 40 | 60 | Initial hold |

| 15.0 | 20 | 80 | Linear gradient |

| 20.0 | 0 | 100 | Column flush |

| 25.0 | 0 | 100 | Isocratic hold |

| 26.0 | 40 | 60 | Return to initial |

| 30.0 | 40 | 60 | Column re-equilibration |

Quality Control & System Validation (Self-Validating System)

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) criteria must be strictly met before analyzing unknown samples, in accordance with [5]:

-

Method Blank Validation: Inject pure carbonyl-free acetonitrile before the calibration curve. The peak area at the specific retention time of this compound must be less than 1/10th of the Level 1 (0.1 µg/mL) standard. Causality: If the peak is higher, the acetonitrile is contaminated with trace carbonyls and must be discarded.

-

Linearity Acceptance: Plot the peak area against the standard concentration. The linear regression coefficient (

) must be -

Continuing Calibration Verification (CCV): Inject the Level 4 (1.0 µg/mL) standard after every 10 sample injections. The calculated concentration must fall within 90%–110% of the theoretical value. Causality: Failure indicates system drift, UV lamp degradation, or standard photodegradation, requiring immediate recalibration.

References

-

Title: Application of Calcium Alginate Spheres Modified with 2,4-Dinitrophenylhydrazine During the Determination of Fatty Aldehydes in Edible Oils by HPLC-DAD Source: MDPI Molecules URL: [Link]

-

Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Rapid HPLC–MS/MS Detection of Aliphatic Aldehyde Formation in Four Vegetable Oils from Different Frying Processes Source: Journal of Agricultural and Food Chemistry (via ResearchGate) URL: [Link]

-

Title: Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC Source: U.S. Environmental Protection Agency (EPA) AMTIC URL: [Link]

Application Note: Solid Phase Extraction (SPE) of Heptaldehyde-DNPH from Water

Abstract

This document provides a comprehensive guide for the solid phase extraction (SPE) of heptaldehyde from aqueous matrices. Heptaldehyde, a volatile organic compound, is first converted to a stable, non-volatile 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative is then efficiently extracted and concentrated from the water sample using a reversed-phase C18 SPE cartridge. The protocol detailed herein is based on established principles outlined in U.S. EPA methods and is intended for researchers, scientists, and analysts in environmental monitoring and chemical analysis fields. We will delve into the chemical principles, provide a step-by-step experimental protocol, and offer guidance on data interpretation and troubleshooting.

Introduction & Principle

Heptaldehyde (also known as heptanal) is a seven-carbon aldehyde that can be found in various environmental and industrial samples. Due to the potential health effects of carbonyl compounds, their monitoring in sources like drinking water is crucial.[1] Direct analysis of volatile aldehydes in water is challenging due to their high volatility and low concentrations.

To overcome these challenges, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. In an acidic medium, the carbonyl group of heptaldehyde reacts with DNPH to form a stable, non-volatile heptaldehyde-2,4-dinitrophenylhydrazone derivative.[2][3] This derivative has strong ultraviolet (UV) absorbance, making it ideal for detection by High-Performance Liquid Chromatography (HPLC) with a UV detector.[2][4]

Following derivatization, Solid Phase Extraction (SPE) is used to isolate and concentrate the heptaldehyde-DNPH derivative from the aqueous sample.[5] SPE offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.[5] The method described here utilizes a reversed-phase C18 sorbent. The nonpolar C18 stationary phase effectively retains the relatively nonpolar DNPH derivative from the polar water matrix through hydrophobic interactions. The retained analyte is then eluted with a small volume of a strong organic solvent, providing a concentrated, clean extract ready for final analysis.[4][6]

Chemical Derivatization of Heptaldehyde

The foundational step of this protocol is the acid-catalyzed nucleophilic addition reaction between heptaldehyde and DNPH. The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the DNPH molecule. This is followed by dehydration to yield the stable hydrazone.[3]

Caption: Acid-catalyzed derivatization of heptaldehyde with DNPH.

Apparatus, Reagents, and Materials

3.1. Apparatus

-

Glassware: 250 mL Erlenmeyer flasks, 10 mL volumetric flasks, pipettes. All glassware must be scrupulously cleaned with detergent, rinsed with tap and reagent water, and then oven-dried at 130°C to prevent contamination.[4][7]

-

SPE Manifold: 12 or 24-port vacuum manifold.

-

Heated Orbital Shaker or Water Bath: Capable of maintaining 40°C ± 2°C.[4][6]

-

Analytical Balance: Capable of weighing to 0.1 mg.

-

HPLC System: With UV detector capable of monitoring at 360 nm.[4][6]

3.2. Reagents & Materials

| Reagent/Material | Grade | Purpose |

| Reagent Water | Organic-free / HPLC grade | Sample blanks, reagent prep |

| 2,4-Dinitrophenylhydrazine (DNPH) | Reagent grade, purified | Derivatizing agent |

| Acetonitrile (ACN) | HPLC grade | Elution solvent, standard prep |

| Ethanol | Reagent grade | Alternative elution solvent |

| Hydrochloric Acid (HCl) | Concentrated, ACS grade | pH adjustment |

| Citrate Buffer | N/A | Buffer for derivatization |

| C18 SPE Cartridges | e.g., 500 mg / 6 mL | Analyte extraction |

| Syringe Filters | 0.45 µm PTFE or similar | Final extract filtration |

Note: Solvents like acetone or methanol should not be used for rinsing glassware as they can react with DNPH and cause interferences.[6][8]

Detailed Experimental Protocol

This protocol is adapted from the principles of U.S. EPA Methods 554 and 8315A.[4][6][7]